molecular formula C24H30N6O6S2 B8820906 Qha5xla4SA CAS No. 2671128-05-3

Qha5xla4SA

货号 B8820906
CAS 编号: 2671128-05-3
分子量: 562.7 g/mol
InChI 键: JBLQNFBXKOAIHG-FCEWJHQRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FHD-286 is a highly potent, selective, allosteric, and orally available small-molecule inhibitor of the ATPase components of the BRG1 and BRM proteins, which are part of the BRG1/Brahma-associated factor (BAF) complex. This complex is a key regulator of the chromatin landscape, controlling gene transcription by modulating chromatin accessibility. FHD-286 is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory acute myeloid leukemia (AML) and metastatic uveal melanoma .

准备方法

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions for FHD-286 are proprietary and have not been disclosed in the public domain. it is known that FHD-286 is synthesized as a small-molecule inhibitor targeting the ATPase activity of BRG1 and BRM .

Industrial Production Methods

Details regarding the industrial production methods of FHD-286 are also proprietary. Typically, the production of such compounds involves multi-step organic synthesis, purification, and characterization processes to ensure the compound’s potency and selectivity .

化学反应分析

Types of Reactions

FHD-286 primarily undergoes interactions with its target proteins, BRG1 and BRM, rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to inhibit the ATPase activity of these proteins .

Common Reagents and Conditions

The common reagents and conditions used in the synthesis and application of FHD-286 are not publicly disclosed. it is known that the compound is administered orally and is bioavailable, indicating that it is stable under physiological conditions .

Major Products Formed

The major products formed from the interaction of FHD-286 with its target proteins are the inhibited forms of BRG1 and BRM, leading to altered chromatin accessibility and transcriptional regulation .

科学研究应用

FHD-286 has shown significant potential in various scientific research applications, particularly in the fields of oncology and epigenetics. Some of its key applications include:

作用机制

FHD-286 exerts its effects by selectively inhibiting the ATPase activity of the BRG1 and BRM proteins, which are the catalytic engines of the BAF complex. By inhibiting these proteins, FHD-286 disrupts the chromatin remodeling activity of the BAF complex, leading to changes in chromatin accessibility and transcriptional regulation. This results in the inhibition of cancer cell growth and the induction of differentiation in AML cells .

属性

CAS 编号

2671128-05-3

分子式

C24H30N6O6S2

分子量

562.7 g/mol

IUPAC 名称

N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1

InChI 键

JBLQNFBXKOAIHG-FCEWJHQRSA-N

手性 SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

规范 SMILES

CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。